molecular formula C7H6FN B3047653 2-Ethenyl-3-fluoropyridine CAS No. 1430092-04-8

2-Ethenyl-3-fluoropyridine

Cat. No. B3047653
CAS RN: 1430092-04-8
M. Wt: 123.13
InChI Key: OYCDNJIQKNTDFR-UHFFFAOYSA-N
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Description

2-Ethenyl-3-fluoropyridine is a fluorinated pyridine derivative . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines, including 2-Ethenyl-3-fluoropyridine, is a topic of interest in the field of chemistry . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .


Molecular Structure Analysis

The molecular structure of 2-Ethenyl-3-fluoropyridine is characterized by the presence of a fluorine atom, which is a strong electron-withdrawing substituent. This results in fluoropyridines having reduced basicity and being less reactive than their chlorinated and brominated analogues .


Chemical Reactions Analysis

Fluoropyridines, including 2-Ethenyl-3-fluoropyridine, can undergo various chemical reactions. For instance, 2-fluoropyridines have been used in the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction .


Physical And Chemical Properties Analysis

Fluoropyridines, including 2-Ethenyl-3-fluoropyridine, have interesting physical and chemical properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Safety and Hazards

While specific safety and hazards information for 2-Ethenyl-3-fluoropyridine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds, including 2-Ethenyl-3-fluoropyridine, has received increased attention in recent years . These compounds have potential applications in various fields, including as potential imaging agents for various biological applications .

properties

IUPAC Name

2-ethenyl-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCDNJIQKNTDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311163
Record name 2-Ethenyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-3-fluoropyridine

CAS RN

1430092-04-8
Record name 2-Ethenyl-3-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430092-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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